molecular formula C9H8Cl2O3S B13170278 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride

5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride

Cat. No.: B13170278
M. Wt: 267.13 g/mol
InChI Key: RBCAQWHVQXXXRF-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is an organic compound that features both chlorosulfonyl and benzoyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride typically involves the chlorosulfonation of 2,3-dimethylbenzoic acid. The reaction is carried out by treating the acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-dimethylbenzoic acid and sulfuric acid.

    Reduction: The compound can be reduced to form 5-amino-2,3-dimethylbenzoyl chloride.

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    2,3-Dimethylbenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the chlorosulfonyl and benzoyl chloride groups, which increase the electrophilicity of the carbon atoms involved in the reactions .

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in similar sulfonylation reactions.

    3-(Chlorosulfonyl)benzoyl chloride: A structural isomer with similar reactivity but different physical properties.

    Sulfuryl chloride: Used in chlorination and sulfonation reactions

Uniqueness

5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is unique due to the presence of both chlorosulfonyl and benzoyl chloride groups, which provide a combination of reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical transformations .

Properties

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.13 g/mol

IUPAC Name

5-chlorosulfonyl-2,3-dimethylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O3S/c1-5-3-7(15(11,13)14)4-8(6(5)2)9(10)12/h3-4H,1-2H3

InChI Key

RBCAQWHVQXXXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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